2-Imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid
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Overview
Description
2-Imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid is a complex heterocyclic compound that features an imidazole ring, a morpholine ring, and a pyrido[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Imidazole Ring: The imidazole ring can be introduced through a condensation reaction involving an aldehyde and an amine.
Attachment of the Morpholine Ring: The morpholine ring is typically introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-Imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dimethyl sulfoxide (DMSO), acetonitrile, and methanol.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
2-Imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, such as histidine and metronidazole.
Morpholine Derivatives: Compounds containing the morpholine ring, such as morphine and thiomorpholine.
Pyrido[3,2-d]pyrimidine Derivatives: Compounds containing the pyrido[3,2-d]pyrimidine core, such as certain kinase inhibitors.
Uniqueness
2-Imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications.
Biological Activity
2-Imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound incorporates an imidazole ring, a morpholine moiety, and a pyrido[3,2-d]pyrimidine core, which contribute to its diverse biological activities.
Chemical Structure and Properties
The molecular formula for this compound is C16H17N7O2, with a molecular weight of approximately 339.35 g/mol. The compound's structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.
Property | Details |
---|---|
Molecular Formula | C16H17N7O2 |
Molecular Weight | 339.35 g/mol |
Structural Features | Imidazole, Morpholine, Pyrido[3,2-d]pyrimidine |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of specific enzymes and receptors involved in various diseases. Notable activities include:
- Antiproliferative Activity : The compound has demonstrated potent antiproliferative effects against cancer cell lines, with IC50 values below 0.4 μM against targets such as the epidermal growth factor receptor (EGFR) .
- Enzyme Inhibition : It acts as an inhibitor for several kinases involved in signaling pathways critical to cancer progression and other diseases .
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens, although further investigation is necessary to elucidate the mechanisms involved .
Case Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of derivatives of the compound on various cancer cell lines. The findings revealed that modifications to the morpholine and imidazole groups significantly influenced the biological activity, leading to enhanced inhibition of cell proliferation in certain derivatives.
Case Study 2: Enzyme Inhibition Mechanism
In vitro assays demonstrated that this compound effectively inhibited diacylglycerol kinase (DGK), which plays a crucial role in lipid signaling pathways associated with cancer and inflammation . The binding affinity was assessed using molecular docking studies, confirming strong interactions with the active site of DGK.
Table: Biological Activities of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Aminoquinazoline | Quinazoline core | Anticancer |
Pyrido[2,3-d]pyrimidine | Fused ring structure | Antiviral |
Imidazo[1,2-a]pyridine | Imidazole ring | Antimicrobial |
This compound | Imidazole + Morpholine + Pyrido core | Antiproliferative, Enzyme Inhibitor |
Properties
Molecular Formula |
C15H14N6O3 |
---|---|
Molecular Weight |
326.31 g/mol |
IUPAC Name |
2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C15H14N6O3/c22-14(23)11-2-1-10-12(17-11)13(20-5-7-24-8-6-20)19-15(18-10)21-4-3-16-9-21/h1-4,9H,5-8H2,(H,22,23) |
InChI Key |
YFOWPXVATKYWSO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2N=C(C=C3)C(=O)O)N4C=CN=C4 |
Origin of Product |
United States |
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